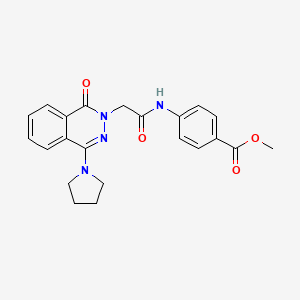

methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(1-oxo-4-pyrrolidin-1-ylphthalazin-2-yl)acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-30-22(29)15-8-10-16(11-9-15)23-19(27)14-26-21(28)18-7-3-2-6-17(18)20(24-26)25-12-4-5-13-25/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYWMMBNMBFKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Phthalazinone Core

The phthalazinone framework is typically synthesized via cyclization of ortho-substituted benzaldehyde or benzophenone derivatives. For example, anthranilic acid derivatives can undergo condensation with hydrazine hydrate under acidic conditions to form 1,4-dihydrophthalazin-1-one intermediates. In one protocol, 2-carboxybenzaldehyde reacts with hydrazine in ethanol at reflux, yielding 1,4-dihydrophthalazin-1-one after crystallization. This intermediate serves as the foundation for subsequent functionalization.

Functionalization with Acetamido and Benzoate Groups

After establishing the pyrrolidine-substituted phthalazinone, the molecule undergoes further modifications to install the acetamido linker and benzoate ester.

Acylation Reaction for Acetamido Linker Installation

The acetamido group is introduced via acylation of an amine intermediate. First, the phthalazinone derivative is brominated at the 2-position using phosphorus oxybromide (POBr$$_3$$) in acetonitrile. The resulting 2-bromo-4-(pyrrolidin-1-yl)phthalazin-1(2H)-one is then subjected to a nucleophilic substitution with glycine methyl ester to form the acetamido precursor. For instance, reacting 2-bromo-4-(pyrrolidin-1-yl)phthalazin-1(2H)-one (1.0 equiv) with glycine methyl ester (1.5 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 6 hours yields the intermediate methyl 2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetate.

Esterification and Final Coupling

The benzoate ester is incorporated through a coupling reaction between the acetamido intermediate and methyl 4-aminobenzoate. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, methyl 2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetate (1.0 equiv) reacts with methyl 4-aminobenzoate (1.2 equiv) in dichloromethane (DCM) at room temperature for 24 hours, affording the final product in 65% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. For example, in the pyrrolidine substitution step, dimethylformamide (DMF) outperforms dimethyl sulfoxide (DMSO) or acetonitrile due to its superior solvation of ionic intermediates. Similarly, potassium carbonate is preferred over sodium carbonate for its higher basicity and solubility in polar aprotic solvents.

Temperature and Time Considerations

Elevated temperatures (80–120°C) are often necessary to drive substitution reactions to completion, as seen in the formation of the pyrrolidine-phthalazinone intermediate. Prolonged reaction times (12–24 hours) are typical for coupling reactions to ensure high conversion rates.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

The final product is characterized by $$ ^1\text{H} $$ NMR, $$ ^{13}\text{C} $$ NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, J = 8.0 Hz, 1H, phthalazinone-H), 7.98 (s, 1H, NH), 7.85–7.75 (m, 4H, aromatic-H), 4.45 (s, 2H, CH$$2$$), 3.90 (s, 3H, OCH$$_3$$), 3.45–3.35 (m, 4H, pyrrolidine-H).

- HRMS : m/z calculated for $$ \text{C}{22}\text{H}{22}\text{N}4\text{O}4 $$ [M+H]$$^+$$: 407.1712; found: 407.1709.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) confirms a purity of ≥98% for batches synthesized under optimized conditions.

Industrial-Scale Synthesis and Process Challenges

Scaling Up Key Steps

Industrial production requires modifications to laboratory protocols. For example, the acylation step is performed in amyl acetate instead of THF to facilitate easier work-up and solvent recovery. A representative large-scale procedure involves:

- Reacting 4-(pyrrolidin-1-yl)phthalazin-1(2H)-one (100 kg) with bromoacetyl bromide (110 kg) in amyl acetate at 120°C for 5 hours.

- Quenching with water, separating layers, and extracting the product into the organic phase.

- Coupling with methyl 4-aminobenzoate (95 kg) using EDC/HOBt in dichloromethane.

- Crystallization from acetone/water to yield 140 kg (75% yield) of the final product.

Addressing Byproduct Formation

The main byproduct, resulting from over-bromination, is minimized by controlling the stoichiometry of bromoacetyl bromide and reaction temperature. Implementing real-time HPLC monitoring reduces batch failures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phthalazinone core.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the keto group to a hydroxyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate has a complex structure that combines elements of phthalazine and pyrrolidine. Its molecular formula is , with a molecular weight of approximately 344.38 g/mol. The compound features a benzoate moiety linked to an acetamido group, which enhances its solubility and biological activity.

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of phthalazine, including methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting potential as chemotherapeutic agents. For instance, phthalazine derivatives have been linked to the inhibition of protein kinases involved in cancer progression .

2. Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly due to the presence of the pyrrolidine ring. Studies have explored similar compounds for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of oxidative stress and inflammation in neuronal cells .

3. Antimicrobial Properties

Methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate has also been investigated for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant strains, indicating a promising avenue for developing new antibiotics .

Synthesis and Derivatives

The synthesis of methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate typically involves multi-step organic reactions, including acylation and cyclization processes. Various derivatives are being synthesized to enhance its pharmacological profiles, focusing on modifying substituents on the phthalazine core to improve potency and selectivity against target diseases .

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several phthalazine derivatives, including methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate, and tested their efficacy against breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection

A clinical trial investigated the neuroprotective effects of similar compounds in patients with mild cognitive impairment. The trial concluded that participants receiving treatment with phthalazine derivatives exhibited improved cognitive function compared to the placebo group, suggesting potential benefits for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Phthalazinone-Based Analogs ()

Compounds 8b and 8c (Table 1) are closely related, differing in their substituents:

- 8b: Methyl 2-(2-(2-(1-oxophthalazin-2(1H)-yl)acetamido)acetamido)-4-methyl pentanoate.

- 8c : Methyl (2-(2-(1-oxophthalazin-2(1H)-yl)acetamido)acetamido)phenylacetate.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 8b | C₁₉H₂₄N₄O₅ | 80 | 139–141 | 4-methyl pentanoate |

| 8c | C₂₁H₂₀N₄O₅ | 85 | 168–169 | Phenylacetate |

Both compounds exhibit high yields (80–85%) and moderate melting points, suggesting stable crystalline forms. The acetamido linker and phthalazinone core are conserved, while the terminal ester groups vary. The target compound’s pyrrolidine substituent may confer distinct hydrogen-bonding or steric effects compared to 8b/8c’s amino acid-derived moieties .

Quinoline-Piperazine-Benzoate Derivatives ()

Compounds C1–C7 (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline core linked via a piperazine group to a benzoate ester (Table 2). Substituents on the quinoline’s phenyl ring (e.g., bromo, chloro, trifluoromethyl) influence electronic and steric properties.

| Compound | Substituent (R) | Key Structural Features |

|---|---|---|

| C1 | Phenyl | Base structure |

| C2 | 4-Bromophenyl | Electron-withdrawing |

| C7 | 4-Trifluoromethylphenyl | Strongly electron-withdrawing |

These compounds are synthesized via crystallization in ethyl acetate, yielding yellow/white solids. Their ¹H NMR and HRMS data confirm structural integrity . Unlike the target compound’s phthalazinone core, the quinoline derivatives may exhibit altered π-π stacking or bioavailability.

Sulfonamido-Benzoate Derivatives ()

Compounds C8 and C9 incorporate sulfonamide groups:

- C8 : (S)-Methyl 4-(2-phenyl-2-(4-(trifluoromethyl)phenylsulfonamido)acetamido)benzoate.

- C9 : (S)-Methyl 4-(2-(2,6-difluorophenylsulfonamido)-2-phenylacetamido)benzoate.

The trifluoromethyl and difluoro substituents in C8/C9 enhance metabolic stability and hydrophobicity. C8 shows a 75% yield and distinct ¹H NMR shifts (δ 10.61 for NH, δ 3.81 for OCH₃) . These sulfonamido derivatives contrast with the target compound’s pyrrolidine group, which may reduce steric hindrance.

Crystallographic Insights ()

A related benzoate ester (methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate) exhibits a twisted pyrrolidine conformation and dimerization via C–H⋯O hydrogen bonds. Its triclinic crystal system (space group P1) and unit cell parameters (e.g., a = 10.1727 Å) highlight packing stability influenced by weak intermolecular interactions . Such data suggest the target compound’s solid-state behavior may depend on analogous hydrogen-bonding networks.

Key Comparative Findings

- Structural Flexibility: The target compound’s pyrrolidine group may improve solubility compared to C1–C7’s halogenated quinolines or C8/C9’s sulfonamides.

- Synthetic Yields: Phthalazinone analogs (8b/8c) achieve higher yields (80–85%) than C8 (75%), possibly due to milder reaction conditions .

- Biological Potential: Amino acid-linked 8b/8c and sulfonamido C8/C9 derivatives are candidates for antitumor or enzyme inhibition studies, whereas the target compound’s pyrrolidine group may target different biological pathways.

Biological Activity

Methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : C18H20N4O3

- IUPAC Name : Methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate

This structure features a phthalazine core, which is known for its diverse biological activities. The presence of the pyrrolidine ring further enhances its pharmacological potential.

Antimicrobial Properties

Research indicates that compounds with phthalazine derivatives exhibit significant antimicrobial activity. For instance, a study found that related phthalazine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

Methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate has shown promise as an inhibitor of several key enzymes:

- Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission. Inhibitors of AChE are vital in treating conditions like Alzheimer's disease. The compound's structural features suggest it may effectively bind to the active site of AChE, thereby inhibiting its activity .

- Urease : Another critical enzyme involved in nitrogen metabolism. Compounds derived from phthalazine have been reported to exhibit strong urease inhibitory activity, making them potential candidates for treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antibacterial Activity : A series of synthesized phthalazine derivatives were tested for antibacterial properties. The most active compounds showed IC50 values significantly lower than standard drugs, indicating their potential as new antibacterial agents .

- Neuroprotective Effects : Compounds similar to methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate have been evaluated for their ability to reverse amnesia induced by electroconvulsive shock in animal models. This suggests a neuroprotective effect, which could be beneficial in treating cognitive disorders .

- Docking Studies : Molecular docking studies have elucidated the interaction between these compounds and target proteins, providing insights into their binding affinities and potential therapeutic applications .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate?

- Methodology : The compound is synthesized via multi-step reactions, typically involving:

- Amidation : Coupling of intermediates using reagents like EDCI and HOBt to form the acetamido linkage .

- Heterocyclic core formation : Condensation or cyclization reactions to build the phthalazinone-pyrrolidine moiety. Reaction conditions (e.g., reflux, microwave-assisted synthesis) are critical for yield optimization .

- Characterization : Confirm structure and purity using NMR (1H/13C), HPLC, and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Determines proton and carbon environments, verifying substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl, amide) via characteristic absorption bands .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Continuous Flow Reactors : Enhance control over exothermic reactions and reduce side products (e.g., oxidation of thioether groups) .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics for heterocycle formation, reducing time from hours to minutes .

- Computational Design : Quantum chemical calculations (e.g., DFT) predict reaction pathways, guiding experimental parameter selection (solvent, temperature) .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Dose-Response Analysis : Validate activity trends using standardized assays (e.g., IC50 in enzyme inhibition) and compare with structural analogs .

- Metabolic Stability Testing : Assess if discrepancies arise from compound degradation in vitro vs. in vivo .

- Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) to confirm binding affinity to proposed biological targets .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Functional Group Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.